molecular formula C16H24N2O2 B2469769 1-Boc-4-(4-methylphenyl)piperazine CAS No. 681482-19-9

1-Boc-4-(4-methylphenyl)piperazine

Cat. No.: B2469769
CAS No.: 681482-19-9
M. Wt: 276.38
InChI Key: XWXGRCUZGMGJTK-UHFFFAOYSA-N
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Description

1-Boc-4-(4-methylphenyl)piperazine, also known as tert-butyl 4-(4-methylphenyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-(4-methylphenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Boc-4-(4-methylphenyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

    1-Boc-4-(4-aminophenyl)piperazine: Similar in structure but with an amino group instead of a methyl group.

    1-Boc-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a methyl group.

    1-Boc-4-(4-fluorophenyl)piperazine: Features a fluorine atom in place of the methyl group.

Uniqueness: 1-Boc-4-(4-methylphenyl)piperazine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the properties of the final synthesized products. This structural variation allows for the exploration of different chemical and biological activities compared to its analogs .

Properties

IUPAC Name

tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(19)20-16(2,3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXGRCUZGMGJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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